molecular formula C14H10Cl2N2O4 B5731625 3,5-dichloro-4-methoxy-N-(3-nitrophenyl)benzamide

3,5-dichloro-4-methoxy-N-(3-nitrophenyl)benzamide

Cat. No.: B5731625
M. Wt: 341.1 g/mol
InChI Key: SYFJAIRAOIEBGG-UHFFFAOYSA-N
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Description

3,5-dichloro-4-methoxy-N-(3-nitrophenyl)benzamide is an aromatic compound that features a benzamide core substituted with chlorine, methoxy, and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dichloro-4-methoxy-N-(3-nitrophenyl)benzamide typically involves the following steps:

    Chlorination: The chlorination of the benzene ring is carried out using chlorine gas or a chlorinating agent such as thionyl chloride.

    Amidation: The final step involves the formation of the benzamide by reacting the substituted benzene with an amine, typically in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3,5-dichloro-4-methoxy-N-(3-nitrophenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Potassium permanganate, chromium trioxide.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products

    Reduction: Amino derivatives.

    Oxidation: Quinones.

    Substitution: Various substituted benzamides.

Scientific Research Applications

3,5-dichloro-4-methoxy-N-(3-nitrophenyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 3,5-dichloro-4-methoxy-N-(3-nitrophenyl)benzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    3,5-dichloro-4-methoxybenzamide: Lacks the nitro group, resulting in different chemical and biological properties.

    4-methoxy-N-(3-nitrophenyl)benzamide: Lacks the chlorine substituents, affecting its reactivity and applications.

    3,5-dichloro-N-(3-nitrophenyl)benzamide: Lacks the methoxy group, leading to variations in its chemical behavior.

Uniqueness

3,5-dichloro-4-methoxy-N-(3-nitrophenyl)benzamide is unique due to the combination of its substituents, which confer specific chemical reactivity and biological activity

Properties

IUPAC Name

3,5-dichloro-4-methoxy-N-(3-nitrophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2N2O4/c1-22-13-11(15)5-8(6-12(13)16)14(19)17-9-3-2-4-10(7-9)18(20)21/h2-7H,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYFJAIRAOIEBGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1Cl)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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